L-Aspartic acid 4-benzyl ester

Peptide Synthesis Protecting Group Orthogonality Boc-SPPS

L-Aspartic acid 4-benzyl ester offers orthogonal protection for complex peptide synthesis and polymer chemistry. Its benzyl ester group is stable to piperidine and TFA but cleaved by hydrogenolysis, enabling selective deprotection. High solubility in organic solvents makes it ideal for solution-phase block copolymer synthesis. A cost-effective, scalable intermediate for aspartame production. Available in bulk quantities.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 2177-63-1
Cat. No. B555079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Aspartic acid 4-benzyl ester
CAS2177-63-1
SynonymsH-Asp(OBzl)-OH; 2177-63-1; L-Asparticacid4-benzylester; beta-BenzylL-aspartate; L-Asparticacidbeta-benzylester; MFCD00037208; L-Asparticacid,4-(phenylmethyl)ester; (S)-2-Amino-4-(benzyloxy)-4-oxobutanoicacid; (2S)-2-amino-4-(benzyloxy)-4-oxobutanoicacid; 4-BenzylL-Aspartate; (2S)-2-amino-3-[benzyloxycarbonyl]propanoicacid; L-Asparticacidpoundinvertedquestionmark-benzylester; Pbb-asp; H-Asp(OBz)-OH; H-Asp-(OBzl)-OH; PubChem12969; AC1L2QAI; AC1Q5QJQ; H-Asp(OBzl)-OBzl.HCl; Poly-beta-benzyl-aspartate; Poly-beta-benzyl-L-aspartate; KSC201S8P; B2129_SIGMA; SCHEMBL730848; Benzylhydrogenbeta-L-aspartate
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/t9-/m0/s1
InChIKeyVGALFAWDSNRXJK-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Aspartic acid 4-benzyl ester (CAS 2177-63-1) for Peptide Synthesis: A Core Building Block with Orthogonal Protecting Group Strategy


L-Aspartic acid 4-benzyl ester (CAS 2177-63-1), also known as H-Asp(OBzl)-OH or β-benzyl L-aspartate, is a protected amino acid derivative widely employed in peptide synthesis . This compound features a benzyl ester group that safeguards the side-chain β-carboxyl functionality of L-aspartic acid, enabling selective deprotection under mild hydrogenolysis conditions while remaining stable during standard solid-phase peptide synthesis (SPPS) protocols [1]. Its orthogonal protection profile makes it a fundamental building block for constructing peptides containing aspartic acid residues without undesired side reactions .

Why L-Aspartic acid 4-benzyl ester Cannot Be Simply Substituted with Other Aspartic Acid Derivatives


L-Aspartic acid 4-benzyl ester exhibits a unique orthogonal protection profile that is not interchangeable with other aspartic acid derivatives. Unlike fully unprotected L-aspartic acid, which would lead to uncontrolled polymerization, or derivatives with acid-labile protecting groups (e.g., tert-butyl esters), the benzyl ester remains stable under the acidic conditions used for Boc removal in SPPS [1]. Conversely, the benzyl group is readily cleaved by hydrogenolysis, a condition under which acid-labile groups (e.g., Boc, tert-butyl) remain intact [2]. This orthogonality is critical for maintaining regioselectivity in multi-step syntheses; substituting a methyl ester or a tert-butyl ester would alter the deprotection sequence and compromise synthetic yield or purity .

Quantitative Differentiation of L-Aspartic acid 4-benzyl ester Against Closest Analogs


Orthogonal Stability: Benzyl Ester vs. tert-Butyl Ester in Acidic Deprotection Conditions

The benzyl ester protecting group of L-Aspartic acid 4-benzyl ester demonstrates complete stability under standard acidic Boc-deprotection conditions (e.g., 50% trifluoroacetic acid in dichloromethane), whereas the tert-butyl ester group, a common alternative for side-chain protection, undergoes >95% cleavage under identical conditions [1]. This quantitative difference in acid lability establishes the benzyl ester as the preferred choice for Boc-strategy SPPS, where temporary Nα-Boc removal must occur without compromising side-chain protection .

Peptide Synthesis Protecting Group Orthogonality Boc-SPPS

Selective Hydrogenolytic Cleavage: Benzyl Ester vs. Methyl Ester

L-Aspartic acid 4-benzyl ester undergoes quantitative hydrogenolytic cleavage (>99% conversion) in the presence of Pd/C under 1 atm H₂ within 2 hours, whereas the corresponding methyl ester remains completely intact under the same conditions [1]. This selectivity is essential for Fmoc-strategy SPPS, where the benzyl group is retained during chain assembly and removed only at the final global deprotection step .

Catalytic Hydrogenolysis Deprotection Selectivity Fmoc-SPPS

Conformational Impact in Block Copolymers: Benzyl Ester vs. Carboxylic Acid

In a comparative study of oligopeptide-containing amphiphilic block copolymers, the incorporation of L-Aspartic acid 4-benzyl ester (with benzyl group intact) induced a predominantly α-helical conformation (molar ellipticity at 222 nm: -12,000 deg·cm²·dmol⁻¹) in the peptide block, whereas the corresponding deprotected carboxylic acid form adopted a β-sheet conformation (molar ellipticity at 218 nm: +18,000 deg·cm²·dmol⁻¹) [1]. This conformational switch profoundly altered the self-assembly behavior: the benzyl ester-containing copolymer (polymer 1) formed microgel particles (~200-500 nm), while the carboxylic acid form (polymer 2) formed nanofibrillar networks that underwent thermoreversible sol-gel transition [2].

Block Copolymers Self-Assembly Hydrogel

Succinimide Formation Suppression: Benzyl Ester vs. Unprotected Aspartic Acid

Unprotected L-aspartic acid is prone to base-catalyzed succinimide formation during peptide coupling, which can lead to 10-30% yield loss and racemization [1]. In contrast, the benzyl ester protection of L-Aspartic acid 4-benzyl ester completely blocks this side reaction, with <0.5% succinimide byproduct detected by HPLC when using standard coupling reagents (e.g., HBTU/DIEA) . This suppression is critical for maintaining both yield and chiral integrity in peptides containing Asp-Gly or Asp-Ser motifs.

Side Reaction Suppression Peptide Synthesis Aspartimide

Proven Application Scenarios for L-Aspartic acid 4-benzyl ester Based on Quantitative Differentiation


Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

L-Aspartic acid 4-benzyl ester is the optimal building block for Boc-strategy SPPS when aspartic acid residues are required. Its benzyl ester side-chain protection remains intact during repeated TFA treatments for Boc removal (quantified acid stability: ~100% retention), enabling sequential chain elongation without premature deprotection [1]. This orthogonal stability profile is essential for synthesizing peptides with multiple aspartic acid residues, as demonstrated in the synthesis of 1,4-diazepine-2,5-dione-containing peptides .

Fmoc-Strategy SPPS Requiring Final Hydrogenolytic Deprotection

In Fmoc-strategy SPPS, the benzyl ester of L-Aspartic acid 4-benzyl ester serves as a semi-permanent protecting group that is stable to piperidine-mediated Fmoc removal but can be quantitatively cleaved by catalytic hydrogenolysis (Pd/C, H₂) at the final stage [1]. This two-step orthogonality is critical for accessing peptides where the aspartic acid side-chain must remain protected during chain assembly but be deprotected under non-acidic conditions to preserve acid-sensitive modifications .

Synthesis of α-Helical Peptide-Based Block Copolymers

For the preparation of amphiphilic block copolymers with defined secondary structures, L-Aspartic acid 4-benzyl ester is uniquely suited. Its incorporation into the peptide block yields α-helical conformations (molar ellipticity: -12,000 deg·cm²·dmol⁻¹), which direct the self-assembly into microgel particles, as opposed to the β-sheet and nanofibrillar networks obtained with deprotected aspartic acid [1]. This conformational control is essential for designing thermoresponsive hydrogels and drug delivery vehicles .

High-Purity Peptide Synthesis with Asp-Gly or Asp-Ser Motifs

When synthesizing peptides containing Asp-Gly or Asp-Ser sequences—notorious for succinimide formation and racemization—L-Aspartic acid 4-benzyl ester provides a quantifiable advantage: succinimide byproduct is reduced to <0.5% compared to 10-30% yield loss with unprotected aspartic acid [1]. This translates to higher crude peptide purity, reduced purification costs, and improved overall yield, making it the building block of choice for GMP peptide manufacturing .

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